molecular formula C8H6N2O B12529406 3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine CAS No. 753021-63-5

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine

Cat. No.: B12529406
CAS No.: 753021-63-5
M. Wt: 146.15 g/mol
InChI Key: AHAMOVXVPFIQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine is a heterocyclic compound with a unique fused ring structure. It consists of an azetidine ring fused to an oxazole and pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-pyridinol with a suitable reagent to form the oxazole ring, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triphosgene or phosphorus oxychloride .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and recycling of solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-a]indoles, while substitution reactions can produce various substituted derivatives of the parent compound .

Scientific Research Applications

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine can be compared with other similar heterocyclic compounds, such as:

Properties

CAS No.

753021-63-5

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

10-oxa-3,9-diazatricyclo[6.3.0.03,6]undeca-1,4,6,8-tetraene

InChI

InChI=1S/C8H6N2O/c1-2-10-4-6-5-11-9-8(6)3-7(1)10/h1-4H,5H2

InChI Key

AHAMOVXVPFIQFC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN3C=CC3=CC2=NO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.